N-(4-fluorophenyl)-N'-(2-phenylethyl)butanediamide
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Overview
Description
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide is an organic compound that belongs to the class of amides This compound features a fluorophenyl group and a phenylethyl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide typically involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-bromophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-methylphenyl)-N’-(2-phenylethyl)butanediamide
Uniqueness
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets.
Properties
Molecular Formula |
C18H19FN2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-phenylethyl)butanediamide |
InChI |
InChI=1S/C18H19FN2O2/c19-15-6-8-16(9-7-15)21-18(23)11-10-17(22)20-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,22)(H,21,23) |
InChI Key |
RVRBKDBCTRQIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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